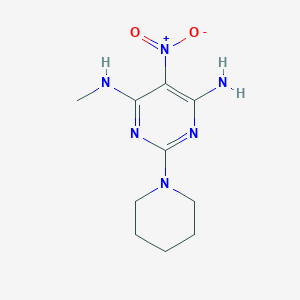

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Description

N4-Methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl-substituted amine at position 4 (N4), and a piperidine ring at position 2.

Properties

IUPAC Name |

4-N-methyl-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2/c1-12-9-7(16(17)18)8(11)13-10(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITFZWIUEIQUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and reducing agents like hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

The N4-methyl group reduces steric hindrance relative to bulkier substituents (e.g., 3,4-dimethylphenyl in ), which could favor binding to compact enzymatic pockets .

Physicochemical Properties: Nitro groups at position 5 (common in all analogs) contribute to electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing reactivity in biological systems . Hydrogen bond donors/acceptors: The target compound’s two amine groups and nitro moiety (4 H-bond acceptors) contrast with HPDA’s single thioether group, suggesting divergent solubility and target affinity profiles .

Synthetic Routes :

- HPDA () was synthesized via S-alkylation , whereas analogs with piperidine/piperazine substituents (e.g., ) likely require nucleophilic substitution or coupling reactions .

Biological Relevance :

- Thiopyrimidines (e.g., HPDA) exhibit broad antimicrobial activity, while nitro-substituted pyrimidines (e.g., ) are explored for anticancer or kinase inhibition due to their redox-active nitro groups .

Biological Activity

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C10H13N5O2

- Molecular Weight : 225.24 g/mol

- CAS Number : 893567-15-2

- Melting Point : Predicted boiling point is approximately 528.0 ± 60.0 °C.

- pKa : 4.14 ± 0.10 .

Synthesis

The synthesis of this compound involves multi-step chemical reactions typically starting from simpler pyrimidine derivatives. The process generally includes the introduction of the nitro group and subsequent piperidine substitution to yield the target compound.

Antimicrobial Activity

Research has shown that compounds related to pyrimidines exhibit significant antimicrobial properties. For instance, derivatives with nitro groups often demonstrate enhanced activity against various bacterial strains. The presence of piperidine in the structure also contributes to the compound's effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting specific cancer cell lines. For example, studies involving similar pyrimidine structures have reported significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis and cellular metabolism. By inhibiting key enzymes involved in these pathways, such as those in nucleotide biosynthesis, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells .

Study on Antimicrobial Effects

In a comparative study, several pyrimidine derivatives were tested for their antimicrobial efficacy using standard agar diffusion methods. The results indicated that compounds with nitro substitutions exhibited zones of inhibition ranging from 10 to 25 mm against various pathogens, highlighting the potential of this compound as a candidate for further antimicrobial development .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| N4-methyl-5-nitro-pyrimidine | 20 | 12.5 |

| Control (standard antibiotic) | 30 | 8 |

Study on Anticancer Activity

Another investigation focused on the anticancer properties of pyrimidine derivatives, including this compound. The study demonstrated that this compound inhibited cell viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) |

|---|---|

| A431 (vulvar carcinoma) | 15 |

| HeLa (cervical carcinoma) | 10 |

| MCF7 (breast cancer) | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.